2-(cyclopropylmethoxy)-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide
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Overview
Description
2-(cyclopropylmethoxy)-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopropylmethoxy group, an oxan-4-ylmethyl group, and a pyridine-4-carboxamide moiety
Preparation Methods
The synthesis of 2-(cyclopropylmethoxy)-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the cyclopropylmethoxy group: This step involves the reaction of cyclopropylmethanol with a suitable alkylating agent under basic conditions to form the cyclopropylmethoxy group.
Introduction of the oxan-4-ylmethyl group: This step involves the reaction of oxan-4-ylmethanol with a suitable alkylating agent to form the oxan-4-ylmethyl group.
Formation of the pyridine-4-carboxamide moiety: This step involves the reaction of 4-cyanopyridine with an amine to form the pyridine-4-carboxamide moiety.
Coupling of the three components: The final step involves the coupling of the cyclopropylmethoxy group, the oxan-4-ylmethyl group, and the pyridine-4-carboxamide moiety under suitable conditions to form the target compound.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
2-(cyclopropylmethoxy)-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens, acids, and bases.
Hydrolysis: This compound can undergo hydrolysis in the presence of water and an acid or base to form corresponding hydrolyzed products.
Scientific Research Applications
2-(cyclopropylmethoxy)-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound can be used in biological studies to investigate its effects on various biological systems
Medicine: This compound may have potential therapeutic applications due to its unique structure and biological activity. It could be investigated for its potential as a drug candidate for various diseases.
Industry: This compound can be used in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of 2-(cyclopropylmethoxy)-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and biological system being studied. Generally, this compound may exert its effects by binding to specific receptors or enzymes, modulating their activity, and influencing downstream signaling pathways.
Comparison with Similar Compounds
2-(cyclopropylmethoxy)-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
2-(cyclopropylmethoxy)-N-[(oxan-4-yl)methyl]pyridine-3-carboxamide: This compound has a similar structure but with the carboxamide group at the 3-position of the pyridine ring instead of the 4-position.
2-(cyclopropylmethoxy)-N-[(oxan-4-yl)methyl]pyridine-5-carboxamide: This compound has a similar structure but with the carboxamide group at the 5-position of the pyridine ring instead of the 4-position.
2-(cyclopropylmethoxy)-N-[(oxan-4-yl)methyl]pyridine-6-carboxamide: This compound has a similar structure but with the carboxamide group at the 6-position of the pyridine ring instead of the 4-position.
The unique positioning of the carboxamide group in this compound may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-(oxan-4-ylmethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-16(18-10-12-4-7-20-8-5-12)14-3-6-17-15(9-14)21-11-13-1-2-13/h3,6,9,12-13H,1-2,4-5,7-8,10-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPLYIDNXIHRAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NCC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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